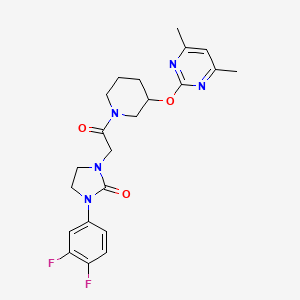

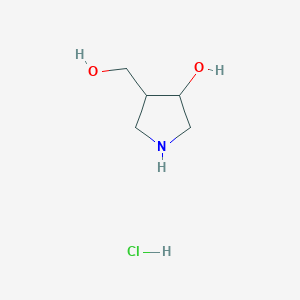

![molecular formula C15H23ClN2O5S B2896518 N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 97498-41-4](/img/structure/B2896518.png)

N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .科学的研究の応用

Antibacterial Applications

Sulfonamides, including the compound , have been widely recognized for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, a vitamin that bacteria need to grow . This compound could be explored for its efficacy against a range of bacterial infections, potentially offering a broad spectrum of antibacterial activity.

Anti-Carbonic Anhydrase Activity

The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . Research into this compound’s anti-carbonic anhydrase activity could lead to new treatments for conditions like glaucoma, where reducing fluid production in the eye is beneficial.

Hypoglycemic Agent Development

Compounds with a sulfonamide moiety have been investigated for their role as hypoglycemic agents. They may act as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme that plays a role in glucose metabolism . This compound could be part of new therapeutic strategies for managing diabetes mellitus.

Thyroid Disorder Treatments

Sulfonamides can influence thyroid function, and their derivatives may be used to manage thyroiditis, an inflammation of the thyroid gland . The compound’s potential effects on thyroid hormone synthesis and metabolism warrant further investigation.

Diuretic Therapy

The sulfonamide group’s interference with renal carbonic anhydrases can lead to diuresis, the increased production of urine . This compound could be studied for its application in treating conditions that benefit from diuretic therapy, such as hypertension or heart failure.

Anti-Inflammatory Properties

Sulfonamides have demonstrated anti-inflammatory effects, which could be harnessed in the treatment of various inflammatory disorders . Research into the specific anti-inflammatory mechanisms of this compound could expand its therapeutic applications.

Environmental Toxicity Studies

Given the persistence of sulfonamides in the environment and their potential toxicity, this compound could be studied for its environmental impact . Understanding its biodegradability and interactions with ecosystems is crucial for assessing its safety profile.

Pharmacokinetic Profiling

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are essential for drug development . Studies could focus on its bioavailability and the optimization of its delivery to target tissues.

Safety and Hazards

While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

作用機序

Target of Action

The primary targets of this compound are likely to be enzymes such as dipeptidyl peptidase-IV (DPP-4) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including glucose metabolism and fluid balance .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

The inhibition of DPP-4 can affect the incretin pathway, which is involved in the regulation of insulin secretion . Similarly, the inhibition of carbonic anhydrase can impact various physiological processes, including respiration and the transport of carbon dioxide and oxygen .

Pharmacokinetics

They are well-absorbed in the gastrointestinal tract and widely distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific target and pathway involved. For instance, the inhibition of DPP-4 can lead to increased insulin secretion, potentially helping to regulate blood glucose levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may affect the compound’s ability to bind to its targets or may alter its pharmacokinetic properties .

特性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQCVOYXBOVFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

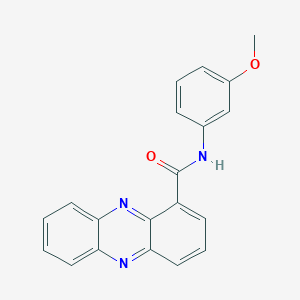

![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)

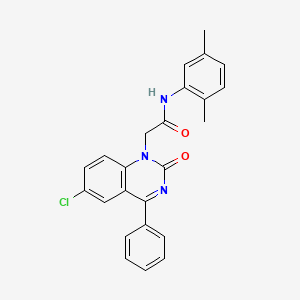

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

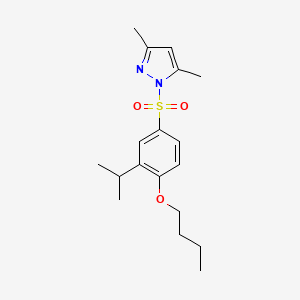

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)

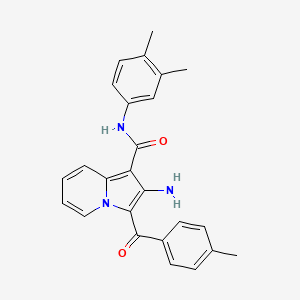

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)